4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid
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Overview
Description
4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, an amino group, a morpholino group, and a butanoic acid moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves the following steps:
Formation of the dichlorophenyl intermediate: The starting material, 2,5-dichloroaniline, undergoes a reaction with a suitable acylating agent to form the 2,5-dichlorophenyl intermediate.
Introduction of the morpholino group: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholino group.
Formation of the butanoic acid moiety:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid: Known for its diverse applications and unique structure.
6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Demonstrates potent antiproliferative activity against cancer cells.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(2,5-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O4/c15-9-1-2-10(16)11(7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFLSMLPGGPQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.